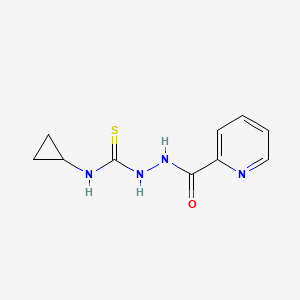
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone, also known as DMQDQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.5 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of protein kinase C activity. 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has several advantages for lab experiments, including its high solubility in organic solvents, its ability to inhibit the growth of various cancer cell lines, and its neuroprotective effects. However, 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone, including further studies on its potential applications in the treatment of cancer and neurodegenerative diseases, as well as studies on its mechanism of action and potential side effects. Additionally, the synthesis of 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone derivatives with improved properties and selectivity could lead to the development of new and more effective drugs.
Métodos De Síntesis
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone can be synthesized using various methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed coupling reaction involves the reaction of 2-bromo-1-(2,4-dimethylphenyl)ethanone with 8-quinolinylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1-(2,4-dimethylphenyl)ethanone with 8-quinolinylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-(2,4-dimethylphenyl)ethanone with 8-quinolinylamine in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anticancer, antiviral, and antibacterial properties. 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-8-9-16(14(2)11-13)17(21)12-22-18-7-3-5-15-6-4-10-20-19(15)18/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMMZZFVOPZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625060 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)




![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)




![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)